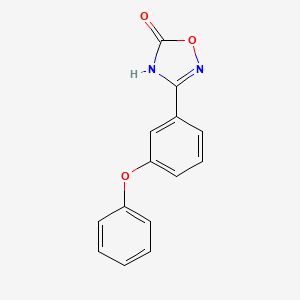

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Descripción

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound featuring a 4,5-dihydro-1,2,4-oxadiazol-5-one core substituted with a 3-phenoxyphenyl group. This scaffold is notable for its versatility in medicinal chemistry and organic synthesis, particularly as a building block for bioactive molecules . The phenoxyphenyl substituent introduces steric bulk and electronic modulation, distinguishing it from simpler analogs.

Propiedades

IUPAC Name |

3-(3-phenoxyphenyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-14-15-13(16-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFZAZNYRCRSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NOC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Conventional Synthesis via Amidoxime Intermediates

Method Overview:

The most common approach involves the formation of amidoxime derivatives followed by cyclization to form the oxadiazole ring. This method typically proceeds through the following steps:

Step 1: Amidoxime Formation

- Starting from appropriate aryl compounds, such as phenoxyphenyl derivatives, hydrazides are reacted with hydroxylamine or related reagents to form amidoximes.

- For example, hydrazine hydrate reacts with aryl esters or nitriles to produce amidoximes.

Step 2: Cyclization to Oxadiazole

- The amidoxime intermediates undergo cyclization, often facilitated by dehydrating agents or condensing agents like acetic anhydride, to yield the oxadiazole ring.

- In a study, hydrazine hydrate was reacted with aryl nitriles or esters under reflux conditions, followed by cyclization with acetic anhydride to produce the target compound with good yields (see reference).

Data Table 1: Typical Reaction Conditions for Amidoxime-Based Synthesis

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Amidoxime formation | Hydrazine hydrate + aryl nitrile/ester | Reflux in ethanol or methanol | 75-85% | Monitored by TLC |

| Cyclization | Acetic anhydride | Reflux, 4-6 hours | 70-80% | Recrystallization in ethanol |

Green and Solvent-Free Methods

Method Overview:

Recent advances emphasize environmentally friendly approaches, including solvent-free grinding techniques and microwave-assisted synthesis:

-

- Hydrazine hydrate, aryl aldehyde, and oxidants are ground together in the presence of catalysts like iodine or ferric chloride.

- This method reduces solvent use and reaction time significantly.

-

- Microwave irradiation accelerates cyclization reactions, often completing within minutes.

- For example, the reaction of hydrazides with aldehydes under microwave conditions yields oxadiazoles efficiently.

- Yadav and Yadav reported visible light-induced oxidative cyclization of aldehydes and hydrazides, achieving high yields within minutes using microwave irradiation and eco-friendly catalysts (see reference).

Data Table 2: Green Synthesis Techniques

| Method | Catalyst | Solvent | Reaction Time | Yield | Advantages |

|---|---|---|---|---|---|

| Grinding in solid state | Iodine | None | 8-10 min | 80-90% | Eco-friendly, fast |

| Microwave irradiation | None | None | 5-10 min | 85-95% | Time-efficient, high yield |

| Solvent-based reflux | Acetic anhydride | Ethanol | 4-6 hours | 70-80% | Conventional |

Cyclization Using Aromatic Aldehydes and Hydrazides

Method Overview:

This approach involves the condensation of hydrazides with aromatic aldehydes to form hydrazone intermediates, which then cyclize to form the oxadiazole core:

- Step 1: Condensation of hydrazides with aldehydes in ethanol or methanol, catalyzed by acids or bases.

- Step 2: Cyclization facilitated by dehydrating agents like acetic anhydride or under microwave conditions.

- The synthesis of (Z)-2-(substituted-arylamino)-N'-(3-phenoxybenzylidene) acetohydrazides followed by acylation with acetic anhydride yields the desired oxadiazole derivatives efficiently.

Data Table 3: Typical Condensation and Cyclization Conditions

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Condensation | Hydrazides + aldehyde | Reflux in ethanol | 75-85% | Monitored by TLC |

| Cyclization | Acetic anhydride | Reflux, 4 hours | 70-80% | Recrystallization |

Use of Catalysts and Eco-Friendly Conditions

Method Overview:

Several studies highlight the use of catalysts and environmentally benign conditions:

- Cesium Tungsto Phosphoric Acid Catalyst:

- Catalyzes the formation of oxadiazoles in aqueous media, reducing hazardous solvents.

- SDS Micellar Catalysis:

- Promotes cyclization in water at ambient temperature, significantly reducing reaction time and environmental impact.

Summary of Key Preparation Methods

| Method Type | Key Features | Typical Reaction Conditions | Advantages |

|---|---|---|---|

| Conventional amidoxime cyclization | Use of dehydrating agents like acetic anhydride | Reflux, 4-8 hours | Well-established, high yields |

| Green grinding method | Mechanical grinding, no solvent | 8-10 min, ambient temperature | Eco-friendly, rapid |

| Microwave-assisted synthesis | Microwave irradiation, no solvent | 5-10 min, high temperature | Fast, high yield |

| Catalytic aqueous synthesis | Catalysts like CsPW, SDS micelles | Ambient temperature, aqueous media | Environmentally friendly, efficient |

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenoxyphenyl ring.

Aplicaciones Científicas De Investigación

Chemistry

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one serves as a valuable building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.

Research has shown that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies indicate efficacy against various bacterial strains.

- Anticancer Activity : Preliminary research suggests it may inhibit cancer cell proliferation through specific molecular interactions .

Medical Applications

Ongoing investigations focus on the therapeutic potential of this compound:

- Drug Development : Its unique chemical structure positions it as a candidate for developing new pharmaceuticals aimed at treating infections and cancer .

Industrial Uses

In industry, this compound is utilized as an intermediate for synthesizing various industrial chemicals and materials, enhancing product performance in applications such as coatings and plastics .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial effects of this compound against several pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound could reduce cell viability in specific cancer cell lines by inducing apoptosis. Further investigations are required to elucidate the underlying mechanisms and potential clinical applications.

Mecanismo De Acción

The mechanism of action of 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Nitro-Substituted Derivatives

- 3-(3-Nitrophenyl)- and 3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one Structure: These analogs replace the phenoxyphenyl group with nitro-substituted phenyl rings (meta- or para-positions) . Properties:

- Electron-withdrawing effects : Nitro groups enhance electrophilicity, increasing reactivity in nucleophilic substitutions .

- Molecular weight : 207.143 g/mol (3-nitrophenyl derivative) vs. 423.00 g/mol (target compound, estimated) .

- Applications : Primarily used as intermediates in explosives or agrochemicals due to nitro group stability and redox activity .

Phenyl-Substituted Derivatives

Methoxy- and Halogen-Substituted Derivatives

Actividad Biológica

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 254.24 g/mol. Its unique oxadiazole ring structure contributes to its distinct chemical behavior and biological activity. The compound exhibits a melting point range of 189–191°C and a hydrophobicity (logP) value of 3.477, indicating moderate lipophilicity which can influence its bioavailability and interaction with biological membranes .

Antimicrobial Properties

Research indicates that oxadiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that these compounds can effectively target Gram-positive bacteria, demonstrating bactericidal effects particularly against strains such as Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the growth of several cancer cell lines. For instance, derivatives of oxadiazoles have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. Some studies reported IC50 values as low as 0.67 µM against prostate cancer cells (PC-3) . The specific mechanism may involve the modulation of gene expression related to cell cycle regulation and apoptosis induction.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit critical enzymes involved in cellular processes such as HDACs and alkaline phosphatase.

- Receptor Binding : It may bind to specific receptors or proteins within cells, altering signaling pathways that lead to cell death or growth inhibition.

- Gene Expression Modulation : The presence of the oxadiazole ring may influence transcription factors that regulate genes involved in proliferation and apoptosis .

Table 1: Summary of Biological Activity Studies

Q & A

Q. How can membrane separation technologies improve purification of this compound?

- Methodological Answer : Nanofiltration membranes with tailored pore sizes (e.g., 200–500 Da MWCO) separate the target compound from smaller by-products. Solvent-resistant membranes (e.g., polyimide) enable continuous flow purification, reducing solvent waste compared to batch chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.